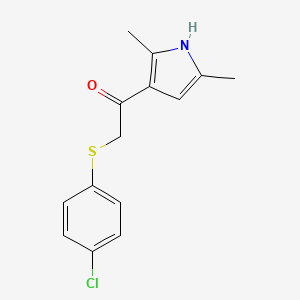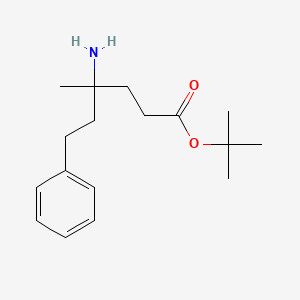![molecular formula C8H14FN B14907295 7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
7-Fluoro-1-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to the azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-methylenepiperidine is prepared through a Wittig reaction.
Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, yielding the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
7-Fluoro-1-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel drugs, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. The compound inhibits FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides and enhancing endocannabinoid signaling . This mechanism is crucial for its potential therapeutic effects in conditions like pain, inflammation, and neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the same core structure but lacks the fluorine atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Uniqueness
7-Fluoro-1-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
7-fluoro-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2 |
Clé InChI |
RJOZIXDNNCLHFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1F)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


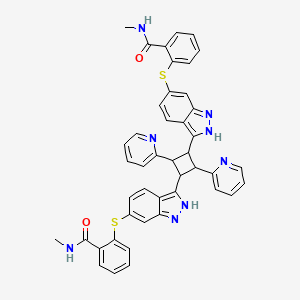
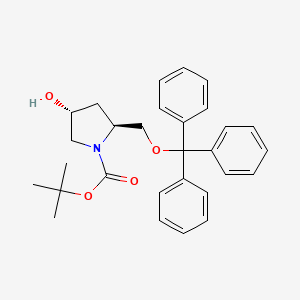

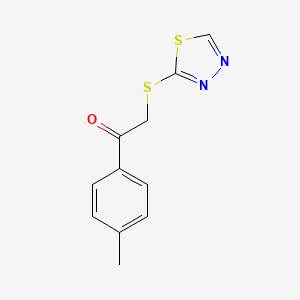


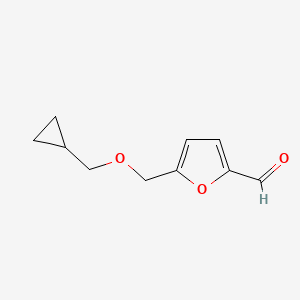
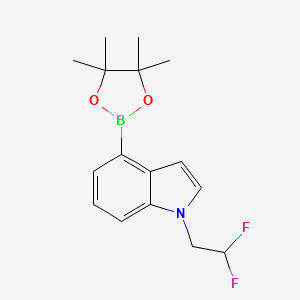
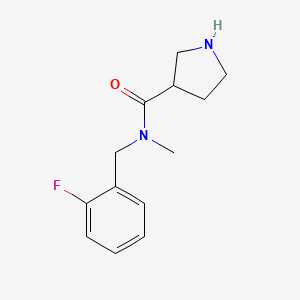


![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
